Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-

Description

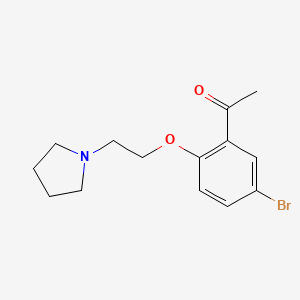

"Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-" is a brominated aromatic ketone characterized by a 5-bromo-substituted phenyl ring with a 2-(1-pyrrolidinyl)ethoxy substituent at the 2-position. This compound belongs to a class of acetophenone derivatives, where the ethanone (acetyl) group is attached to the aromatic ring.

Properties

CAS No. |

79010-27-8 |

|---|---|

Molecular Formula |

C14H18BrNO2 |

Molecular Weight |

312.20 g/mol |

IUPAC Name |

1-[5-bromo-2-(2-pyrrolidin-1-ylethoxy)phenyl]ethanone |

InChI |

InChI=1S/C14H18BrNO2/c1-11(17)13-10-12(15)4-5-14(13)18-9-8-16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3 |

InChI Key |

YEXVGGMQLNFKAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCCN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- typically involves multiple steps:

Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide and a base like potassium carbonate.

Pyrrolidinylation: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the ethoxy group reacts with pyrrolidine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ethanone group to an alcohol.

Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of brominated phenyl derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the pyrrolidine ring and bromine atom can impart significant biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrrolidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Brominated Ethanones

Physicochemical and Reactivity Trends

- Lipophilicity: Methoxy-substituted derivatives (e.g., 1-(5-bromo-2,4-dimethoxyphenyl)ethanone ) exhibit higher logP values compared to the target compound due to the electron-donating methoxy groups. The pyrrolidinyl ethoxy group in the target compound introduces polarizability but retains moderate lipophilicity.

- Basicity : The pyrrolidine moiety in the target compound provides a tertiary amine (pKa ~10–11), enabling protonation under physiological conditions, unlike halogenated or methoxy-substituted analogues .

- Reactivity : Bromine at the 5-position in all compounds facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling). The ethoxy-pyrrolidine side chain in the target compound may act as a directing group in further functionalization .

Biological Activity

Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Chemical Formula: C16H20BrNO2

- Molecular Weight: 348.25 g/mol

- IUPAC Name: Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-

The compound features a brominated phenyl group linked to an ethoxy group and a pyrrolidine moiety, which contributes to its biological activity.

Biological Activity Overview

Ethanone derivatives are known for various biological activities, including:

- Antimicrobial Activity: Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.

- Anticancer Activity: Some ethanone derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Neurological Effects: The presence of the pyrrolidine ring suggests potential neuroactive properties, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several ethanone derivatives against common bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethanone Derivative A | Staphylococcus aureus | 32 |

| Ethanone Derivative B | Escherichia coli | 64 |

| Ethanone, 1-(5-bromo-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)- | Pseudomonas aeruginosa | 16 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on various cancer cell lines revealed that ethanone derivatives could inhibit cell growth significantly. For instance, the compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

The observed anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit proliferation through modulation of key signaling pathways.

Neurological Studies

The neuropharmacological potential of ethanone derivatives was assessed in animal models. Behavioral tests indicated that the compound may possess anxiolytic and antidepressant-like effects:

| Test | Result |

|---|---|

| Elevated Plus Maze | Increased time spent in open arms |

| Forced Swim Test | Reduced immobility time |

These results highlight the need for further exploration into the compound's mechanism of action within the central nervous system.

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

Researchers synthesized a series of ethanone derivatives, including the brominated variant, and evaluated their antimicrobial properties. The study concluded that structural modifications significantly influenced activity levels, suggesting a structure-activity relationship (SAR).

Case Study 2: Anticancer Screening

A collaborative study involving multiple institutions investigated the anticancer effects of ethanone derivatives on various tumor models. The findings supported further clinical evaluation due to promising results in preclinical phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.